2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine
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Overview
Description
2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a methyl group and a sulfonyl group attached to a tetramethylbenzene moiety
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine are currently unknown. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets
Mode of Action
The mode of action of This compound Given the broad use of piperidine derivatives in pharmaceuticals , it’s likely that this compound interacts with its targets in a complex manner, leading to various physiological changes. More research is required to elucidate these interactions.
Biochemical Pathways
The biochemical pathways affected by This compound Piperidine derivatives are known to be involved in a variety of biological activities , suggesting that this compound could affect multiple pathways
Result of Action
The molecular and cellular effects of This compound ’s action are currently unknown. Given the wide range of pharmaceutical applications of piperidine derivatives , this compound likely has diverse effects at the molecular and cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethylbenzenesulfonyl chloride: A precursor used in the synthesis of the compound.
2-Methylpiperidine: The piperidine derivative used in the synthesis.
Sulfonylpiperidine derivatives: Compounds with similar structural features and reactivity.
Uniqueness
2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine is unique due to the combination of a highly substituted benzene ring and a piperidine moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-11-10-12(2)15(5)16(14(11)4)20(18,19)17-9-7-6-8-13(17)3/h10,13H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZRRHNYHUDQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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